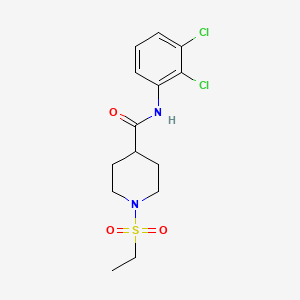![molecular formula C21H25N3O2 B4429418 4-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}morpholine](/img/structure/B4429418.png)
4-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}morpholine
Overview
Description
4-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}morpholine, also known as P4MP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. In
Mechanism of Action
4-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}morpholine is a selective antagonist of the D2 dopamine receptor and the 5-HT1A serotonin receptor. It binds to these receptors and inhibits their activity, resulting in the biochemical and physiological effects observed.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In the field of medicine, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anxiolytic and antidepressant effects by modulating the activity of the serotonin receptor. In biochemistry, this compound has been used to study the binding of ligands to GPCRs. In pharmacology, this compound has been used to study the mechanism of action of various drugs that target GPCRs.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}morpholine in lab experiments is its selectivity for the D2 dopamine receptor and the 5-HT1A serotonin receptor. This allows researchers to study the effects of drugs that target these receptors more effectively. However, one limitation of using this compound is its high cost and low availability. This can limit the number of experiments that can be performed using this compound.
Future Directions
There are several future directions for the study of 4-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}morpholine. One direction is the development of more potent and selective analogs of this compound for use in medicine and pharmacology. Another direction is the study of the effects of this compound on other GPCRs. Additionally, the use of this compound in the study of ligand-receptor interactions can be expanded to include other receptors and ligands. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound can be further explored to optimize its use in medicine and pharmacology.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in medicine, biochemistry, and pharmacology have been extensively studied. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound and its analogs can lead to the development of new drugs and therapies for various diseases.
Scientific Research Applications
4-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}morpholine has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to have antitumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antidepressant and anxiolytic agent. In biochemistry, this compound has been used as a tool to study the binding of ligands to G protein-coupled receptors (GPCRs). In pharmacology, this compound has been used to study the mechanism of action of various drugs that target GPCRs.
properties
IUPAC Name |
(4-morpholin-4-ylphenyl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c25-21(18-6-8-20(9-7-18)23-14-16-26-17-15-23)24-12-10-22(11-13-24)19-4-2-1-3-5-19/h1-9H,10-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFICDXKXFUFLRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-dimethyl-N-{5-[(2-naphthyloxy)methyl]-1H-1,2,4-triazol-3-yl}-2-pyrimidinamine](/img/structure/B4429348.png)


![3-(2-methoxyethyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4429361.png)
![N'-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B4429368.png)

![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide](/img/structure/B4429379.png)

![1-(4-fluorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}methanesulfonamide](/img/structure/B4429411.png)
![N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4429415.png)
![1,7-dimethyl-3-(2-methyl-2-propen-1-yl)-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429423.png)

![N-benzyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4429440.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxybutanamide](/img/structure/B4429447.png)